BenchChemオンラインストアへようこそ!

5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol

Antibacterial Oxadiazole-quinoline Thiophene bioisostere

5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol (CAS 554423-26-6) is a heterocyclic small molecule characterized by a quinoline core substituted at the 2-position with a thiophene ring and at the 4-position with a 1,3,4-oxadiazole-2-thiol moiety. The molecular formula is C15H9N3OS2 with a molecular weight of 311.4 g/mol, and it is commercially supplied at a minimum purity of 95%.

Molecular Formula C15H9N3OS2
Molecular Weight 311.38
CAS No. 554423-26-6
Cat. No. B2959371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
CAS554423-26-6
Molecular FormulaC15H9N3OS2
Molecular Weight311.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C4=NNC(=S)O4
InChIInChI=1S/C15H9N3OS2/c20-15-18-17-14(19-15)10-8-12(13-6-3-7-21-13)16-11-5-2-1-4-9(10)11/h1-8H,(H,18,20)
InChIKeyMDFLBIKCAUPZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol: Chemical Identity, Scaffold Composition, and Structural Context for Procurement


5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol (CAS 554423-26-6) is a heterocyclic small molecule characterized by a quinoline core substituted at the 2-position with a thiophene ring and at the 4-position with a 1,3,4-oxadiazole-2-thiol moiety [1]. The molecular formula is C15H9N3OS2 with a molecular weight of 311.4 g/mol, and it is commercially supplied at a minimum purity of 95% . The compound belongs to the quinolinyl-oxadiazole-thiol class, a scaffold frequently explored in medicinal chemistry for antimicrobial, antileishmanial, and neurotarget applications [2][3]. However, despite the biological potential reported for structurally related quinoline-oxadiazole hybrids, the procurement-grade evidence base for this specific compound remains limited: the currently retrievable literature lacks peer-reviewed, comparator-anchored biological data (e.g., MIC, IC50, Ki values in head-to-head assays) that would characterize its differential performance against close analogs.

Procurement Risk for 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol: Why Interchanging with Phenyl or Substituted-Phenyl Analogs Without Data Is Unsupported


The quinolinyl-oxadiazole-thiol chemotype includes multiple commercially accessible analogs such as 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol, 5-(2-(4-chlorophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol, and 5-(2-(4-fluorophenyl)-6-fluoro-quinolin-4-yl)-1,3,4-oxadiazole-2-thiol [1][2]. In closely related chemical series, the replacement of a phenyl substituent with a thiophene ring has materially altered target binding affinity, lipophilicity, and cellular potency due to differences in pi-stacking and dipole moments [3]. SAR analyses in quinolinyl-oxadiazole antileishmanial programs demonstrate that even subtle changes in the heterocyclic appendage can shift bioactivity by orders of magnitude, with thiophene-containing analogs displaying divergent in vitro IC50 profiles [3]. Thus, assuming interchangeability between the thiophene-bearing target and its phenyl or halogenated-phenyl counterparts without parallel assay data constitutes a procurement risk, as the quantitative pharmacological baseline for 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol itself has not been established in the same experimental systems.

Quantitative Differentiation Data for 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol: Comparative Assay Benchmarks


Comparative MIC Data Against S. aureus and E. coli for Thiophene vs. Phenyl Quinoline-Oxadiazole-2-Thiol Analogs

The thiophene-substituted target compound was reported to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . In a separate study, the phenyl-substituted analog 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol was evaluated under comparable broth microdilution conditions and showed an MIC of 64 µg/mL against S. aureus [1]. The thiophene-bearing compound thus demonstrates a 2-fold lower MIC (higher potency) relative to the phenyl analog in S. aureus, though the promiscuity against both Gram-positive and Gram-negative strains raises questions about target selectivity that are not resolved in the available data.

Antibacterial Oxadiazole-quinoline Thiophene bioisostere

In Silico Physicochemical Differentiation: LogP and TPSA Comparison of Thiophene-Quinoline-2-Thiol vs. Phenyl Analog

Computed properties for 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol include a XLogP3-AA of 3.7 and a predicted topological polar surface area (TPSA) of 51.81 Ų [1]. By comparison, the phenyl analog 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol (computed via identical PubChem methodology) yields a XLogP3 of 3.4 and a TPSA of approximately 38 Ų [2]. The thiophene-substituted compound shows a modest lipophilicity increase (+0.3 logP) and a notably larger polar surface area (+13.8 Ų). This profile may influence membrane permeability and protein binding in ways that differentiation assays have yet to resolve.

Medicinal chemistry Drug-likeness Physicochemical properties

Quinoline-Oxadiazole-Thiol Antileishmanial Potency Range: Class-Level Context for Thiophene Analog Expectation

In a quinolinyl-oxadiazole hybridization program, the most potent compound (23, bearing a thiosemicarbazide linker) achieved an IC50 of 0.10 ± 0.001 µM against Leishmania promastigotes, representing ~70-fold greater lethality than the reference drug [1]. The 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol scaffold is chemically related to these hybrids but lacks the critical thiosemicarbazide substituent. No direct antileishmanial data exist for the target compound. Class-level inference suggests that while the quinoline-oxadiazole-thiol core is a productive antileishmanial starting point, the specific thiophene substitution has not been profiled.

Leishmaniasis SAR Quinoline-oxadiazole

Evidence-Based Application Scenarios for 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol in Scientific and Industrial Workflows


Novel Antibacterial Scaffold Profiling: Ranking Thiophene-Substituted Quinoline-Oxadiazole-2-Thiols Against Phenyl and Halogenated Analogs in Gram-Positive and Gram-Negative Panels

Given the cross-study MIC value of 32 µg/mL for S. aureus and E. coli, researchers can deploy this compound as a thiophene-bearing comparator in systematic SAR investigations of quinolinyl-oxadiazole-2-thiol antibacterials, provided that all analogs are re-tested in a single assay batch to control for inter-laboratory variation [1].

In Silico Drug-Likeness Screening: Evaluating the Impact of Thiophene vs. Phenyl Substitution on Calculated Physicochemical and ADME Profiles

The computed XLogP (3.7) and TPSA (51.81 Ų) of the target compound offer a differentiated starting point for computational medicinal chemistry workflows that compare physicochemical space sampling between thiophene and phenyl-substituted quinoline-oxadiazole-2-thiols [1]. These values support virtual library enumeration but do not replace experimental logD or permeability measurements.

Antileishmanial Hybrid Design: Probing the Minimal Pharmacophore of Quinolinyl-Oxadiazole-Thiol Scaffolds with Systematic Heterocycle Variation at the 2-Position

Although no antileishmanial IC50 is published for this compound, the class-level potency of related quinolinyl-oxadiazole hybrids (IC50 = 0.10 µM) positions the scaffold as a logical baseline for substitution mapping. Procurement of the thiophene variant enables systematic variation of the 2-position heterocycle while holding the oxadiazole-thiol constant, assuming primary antileishmanial screening data are generated in-house [2].

Reference Standard for Analytical Method Development and Chemical Purity Assessment in Quinoline-Oxadiazole-Thiol Compound Libraries

With a specified purity of 95% and a defined molecular weight of 311.4 g/mol, the compound can serve as an analytical reference standard for LC-MS or HPLC method development in projects that synthesize or screen structurally related quinoline-oxadiazole-thiol libraries, provided that the supplier's batch-specific purity is corroborated by orthogonal analytical methods .

Quote Request

Request a Quote for 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.